2-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-6-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN4O/c20-15-4-1-5-16(21)17(15)19(26)24-12-13-6-9-25(10-7-13)18-14(11-22)3-2-8-23-18/h1-5,8,13H,6-7,9-10,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDIKWJWSZNGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-6-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]benzamide |
| Molecular Formula | C15H16ClN3O |
| Molecular Weight | 283.76 g/mol |
| CAS Number | 2034587-18-1 |
The mechanism of action for 2-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-6-fluorobenzamide is primarily through its interaction with various receptors and enzymes. It is hypothesized to modulate the activity of certain neurotransmitter receptors, which may lead to effects on central nervous system functions. In particular, its structural features allow it to bind effectively to dopamine receptors, potentially influencing dopaminergic signaling pathways .
Antimicrobial Activity
Recent studies have indicated that related chloroacetamides exhibit significant antimicrobial properties. For instance, a study on N-substituted phenyl chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate activity against Gram-negative bacteria and fungi . The biological activity was attributed to the lipophilicity of these compounds, which facilitates their penetration through cell membranes.
Anticancer Potential
Research has suggested that compounds with similar structures may possess anticancer properties. The ability to inhibit specific kinases involved in cancer cell proliferation has been noted, indicating potential therapeutic applications in oncology. For example, studies on related compounds have shown promise in inhibiting tumor growth by targeting cancer cell signaling pathways .
Study 1: Antimicrobial Efficacy
A quantitative structure–activity relationship (QSAR) analysis was conducted on a series of chloroacetamides, including derivatives similar to 2-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-6-fluorobenzamide. The results indicated that modifications in the substituents significantly influenced antimicrobial efficacy against various pathogens. Compounds with halogenated substituents showed enhanced activity due to increased lipophilicity .
Study 2: CNS Penetration and Receptor Binding
In vivo evaluations demonstrated that compounds structurally related to 2-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-6-fluorobenzamide rapidly penetrate the central nervous system following administration. This characteristic is crucial for developing treatments targeting neurological disorders .
Summary of Biological Activities
The following table summarizes various biological activities reported for compounds similar to 2-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-6-fluorobenzamide:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several benzamide derivatives, particularly those incorporating piperidine or pyridine rings. Below is a detailed comparison:
Core Benzamide Variations
*Calculated based on molecular formulas.
Key Observations :
- The target compound’s 2-chloro-6-fluoro substitution pattern contrasts with A6’s bulkier 4-pyrazolyl group and F13714’s 3-chloro-4-fluoro arrangement.
- Diflubenzuron replaces the piperidine-pyridine system with a urea group, emphasizing its role as an insect growth regulator via chitin synthesis inhibition .
Piperidine/Pyridine Modifications
Key Observations :
- F13714’s methylamino-pyridine substituent introduces basicity, which may affect pharmacokinetics (e.g., absorption and distribution) .
Research Findings and Implications
- Metabolic Stability : Fluorine and chlorine atoms in the benzamide core are associated with resistance to oxidative metabolism, a feature shared with agrochemicals like diflubenzuron .
- Target Selectivity: The piperidine-cyanopyridine system in the target compound may confer selectivity toward kinases or GPCRs, analogous to pharmaceutical analogs like F13714 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-6-fluorobenzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and 3-cyanopyridine derivatives) generate intermediates, followed by reduction with iron powder under acidic conditions to produce amine intermediates. Condensation with cyanoacetic acid or analogous reagents under catalytic conditions yields the final compound. Optimization of reaction time, temperature, and solvent polarity (e.g., DMF or THF) is critical for improving yield .
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F) is employed to confirm the structure, particularly the integration of aromatic protons (e.g., δ 7.07–7.15 ppm for fluorobenzamide protons) and piperidine/cyanopyridine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity) ensures product homogeneity. X-ray crystallography may resolve stereochemistry in crystalline derivatives .
Q. What structural features influence its reactivity and stability?
- Methodological Answer : The fluorobenzamide moiety enhances metabolic stability and lipophilicity, while the 3-cyanopyridine group provides hydrogen-bonding sites for target interactions. Piperidine flexibility affects conformational adaptability in binding pockets. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation tests) identify labile sites, such as the amide bond or cyano group, guiding storage and formulation .
Advanced Research Questions
Q. How can contradictions in pharmacological data (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer composition, cell line variability). Systematic validation using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) and standardized protocols (fixed ATP concentrations in kinase assays) reduces variability. Meta-analysis of dose-response curves across studies identifies outliers due to experimental artifacts .
Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability and plasma half-life via LC-MS/MS quantification. Tissue distribution studies using radiolabeled analogs (e.g., carbon-11 isotopes) track compound accumulation. Toxicity screening includes hepatic enzyme assays (ALT/AST levels) and histopathology. Zebrafish models offer rapid evaluation of developmental toxicity .
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer : DoE (Design of Experiments) approaches optimize parameters such as catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity (switch from DCM to acetonitrile), and stoichiometry. Continuous flow chemistry reduces side reactions in condensation steps. Recycling of iron powder in reduction steps minimizes waste and cost .
Q. What computational methods predict its interactions with biological targets (e.g., kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina) models binding poses using crystal structures of target proteins (e.g., EGFR or PI3K). MD simulations (AMBER/CHARMM) assess binding stability over time. QSAR models correlate substituent effects (e.g., chloro vs. fluoro) with activity. Free-energy perturbation (FEP) calculations predict affinity changes for analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
